Calcein tetraethyl acid

Vue d'ensemble

Description

Calcein tetraethyl ester is a fluorescent dye used in biology. It can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .

Synthesis Analysis

Calcein AM, the acetomethoxy derivative of calcein, is a membrane-permeant fluorogenic esterase substrate used to determine cell viability and membrane integrity. The lipophilic nature of calcein AM allows it to diffuse freely across the cell membrane and permeate the cytosol of live cells .

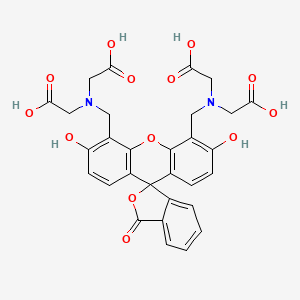

Molecular Structure Analysis

The molecular formula of Calcein tetraethyl ester is C38H42N2O13. Its average mass is 734.746 Da and its monoisotopic mass is 734.268677 Da .

Chemical Reactions Analysis

Calcein AM, a non-fluorescent esterase substrate, can passively cross the cell membrane and enter the cytosol. Inside the cell, non-specific intracellular esterases hydrolyze the acetoxymethyl ester from calcein AM to yield a highly fluorescent calcein product .

Physical And Chemical Properties Analysis

Calcein tetraethyl ester has a density of 1.4±0.1 g/cm^3, a boiling point of 825.4±65.0 °C at 760 mmHg, and a flash point of 453.0±34.3 °C. It has 15 H bond acceptors, 2 H bond donors, and 20 freely rotating bonds .

Applications De Recherche Scientifique

Bioimaging

Calcein tetraethyl acid is widely used as a fluorescent dye in bioimaging due to its ability to emit strong fluorescence when bound to calcium ions . This property makes it particularly useful for imaging cellular processes and structures. It has been employed in multiple bioimaging-guided therapies, such as photothermal-enhanced radiotherapy for non-small cell lung cancer .

Drug Delivery

In the realm of drug delivery, calcein tetraethyl acid serves as a visual marker to track the release and distribution of drugs within biological systems. Its encapsulation within thermosensitive hydrogels has been studied for localized drug delivery, allowing real-time monitoring of drug release . Additionally, it has been incorporated into metal-organic frameworks for ultrasound-triggered drug release .

Cell Viability Assays

Calcein tetraethyl acid plays a critical role in cell viability assays. It is used to measure cell proliferation and cytotoxicity. The compound is non-toxic and can easily penetrate cell membranes, where it is converted by intracellular esterases into a fluorescent product, indicating live cells .

Fluorescent Probes

As a fluorescent probe, calcein tetraethyl acid has been utilized to detect and measure various ions, such as ferric iron, in biological samples. Its fluorescence properties change upon binding to specific ions, which can be quantitatively measured . This application is crucial for studies in iron nutrition and metabolism.

Nanomedicine

In nanomedicine, calcein tetraethyl acid is used to assess the toxicity and biodistribution of nanoparticles, such as nanodiamonds. When coupled with these nanoparticles, it helps in evaluating their safety profile and how they are processed by the body . This is essential for the development of nanomedicine applications like drug delivery and biomarkers.

Tissue Engineering

Calcein tetraethyl acid is also instrumental in tissue engineering, particularly in live/dead staining protocols for three-dimensional carriers. It allows for the assessment of cell viability within scaffolds and tissues, which is a key factor in the success of tissue engineering applications .

Mécanisme D'action

Target of Action

Calcein tetraethyl acid, also known as fluorexon , is a fluorescent dye that is primarily used as an indicator of lipid vesicle leakage . It is commonly used in biology as it can be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .

Mode of Action

Calcein tetraethyl acid interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction is crucial for its function as a cell viability indicator. The non-fluorescent calcein AM is converted by esterases into calcein, a process that occurs only in living cells that possess sufficient esterases .

Biochemical Pathways

It is known that the compound’s fluorescence is directly sensitive to ions such as ca2+, mg2+, zn2+, and others only at strongly alkaline ph . This suggests that it may interact with these ions within the cell, potentially affecting related biochemical pathways.

Pharmacokinetics

It is known that the compound can be transported into cells, where it interacts with intracellular esterases . The cellular uptake of calcein from the calcein-loaded liposome was about 1.08-fold than that from the calcein solution at 10 µM for a 2 h incubation time .

Result of Action

The primary result of calcein tetraethyl acid’s action is the production of a strongly fluorescent compound within the cytoplasm of live cells . This fluorescence can be used to indicate cell viability, as dead cells lack the active esterases required to convert calcein AM into calcein .

Action Environment

The action of calcein tetraethyl acid can be influenced by environmental factors such as pH and ion concentrations . For example, its fluorescence is directly sensitive to ions only at strongly alkaline pH . Additionally, calcein self-quenches at concentrations above 70 mM, which can affect its function as an indicator of lipid vesicle leakage .

Safety and Hazards

Calcein AM is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .

Orientations Futures

Calcein tetraethyl ester has been used in various biomedical applications, including the assessment of mineralization by osteoblasts within microspheres . Further research could explore its potential in other areas of biology and medicine.

Relevant Papers

A paper titled “Chitosan-based thermosensitive hydrogel entrapping calcein for visualizing localized drug delivery” discusses the use of calcein for visualizing localized drug delivery . Another paper titled “Calcein Binding to Assess Mineralization in Hydrogel Microspheres” describes a method to assess mineralization by osteoblasts within microspheres using calcein .

Propriétés

IUPAC Name |

2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUIOAAOQUWUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401917 | |

| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5'-[[Bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |

CAS RN |

36352-49-5, 207124-64-9 | |

| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)